molecular formula C10H11N3S B1482232 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2097945-51-0

2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B1482232
CAS No.: 2097945-51-0
M. Wt: 205.28 g/mol
InChI Key: PLJAEWKBBRUOEH-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. The tetrahydropyrazolo[1,5-a]pyrazine core is a privileged structure found in compounds targeting a range of therapeutic areas. For Research Use Only. Not for human or veterinary use. This compound is representative of a class of molecules that have shown significant promise as allosteric modulators and enzyme inhibitors. Specifically, derivatives based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine structure have been identified as potent Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV), demonstrating the ability to suppress viral load . Furthermore, closely related analogues have been developed through structure-based drug design as highly potent and selective inhibitors of the ATR kinase, a key target in oncology research . The pyrazole moiety is a widely studied heterocycle known to contribute to diverse biological activities, making it a valuable template in synthetic and medicinal chemistry . Researchers can utilize this compound as a key intermediate or building block for the synthesis of novel molecules, or for probing biological mechanisms in early-stage drug discovery projects.

Properties

IUPAC Name

2-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-4-14-7-8(1)10-5-9-6-11-2-3-13(9)12-10/h1,4-5,7,11H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJAEWKBBRUOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CSC=C3)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically follows a multi-step synthetic route involving:

  • Construction of the tetrahydropyrazolo[1,5-a]pyrazine core from suitably substituted pyrazole precursors.
  • Introduction of the thiophen-3-yl substituent via nucleophilic substitution or cross-coupling reactions.
  • Purification and characterization of the final compound.

The core pyrazolo[1,5-a]pyrazine framework is often assembled by intramolecular cyclization or nucleophilic substitution reactions starting from 5-amino-1H-pyrazole derivatives or their protected forms.

Stepwise Preparation Methods

Formation of the Tetrahydropyrazolo[1,5-a]pyrazine Core

  • Starting Materials: 5-amino-1H-pyrazole derivatives are commonly used as starting materials. Protection of the amino group (e.g., Boc protection) is performed to control reactivity.
  • Key Reactions:
    • Nucleophilic substitution with 1,3-dibromopropane or 3-bromopropyl derivatives to introduce the propyl linker.
    • Deprotection of Boc groups followed by intramolecular nucleophilic substitution to close the pyrazolo[1,5-a]pyrazine ring.
  • Reaction Conditions: Typical solvents include dichloromethane or toluene; reactions are performed under reflux or at controlled temperatures (0–80 °C) with bases such as potassium hydroxide to facilitate cyclization.

Representative Synthetic Route (Based on Patent WO2018011163A1)

Step Description Reagents/Conditions Outcome
1 Protection of 5-amino-1H-pyrazole with Boc group Boc2O, base, DCM Boc-protected pyrazole
2 Nucleophilic substitution with 1,3-dibromopropane KOH, toluene, reflux Bromopropyl intermediate
3 Deprotection of Boc group Acidic conditions (HCl) Free amine intermediate
4 Intramolecular cyclization to form tetrahydropyrazolo[1,5-a]pyrazine Base, heat Core bicyclic compound
5 Iodination at 2-position NIS, DCM 2-Iodo derivative
6 Grignard formation and coupling with thiophene-3-carboxaldehyde i-PrMgCl, Pd catalyst, CO (optional) This compound

This route yields the target compound as a white solid after purification by column chromatography.

Reaction Conditions and Yields

Reaction Step Solvent Temperature Time Yield (%) Notes
Boc protection DCM 0–25 °C 2–4 h 85–90 Standard protection
Nucleophilic substitution Toluene Reflux (~110 °C) 6 h 60–70 Requires strong base
Deprotection HCl (aq) 0 °C to RT 24 h 75–80 Acidic cleavage
Cyclization Base (KOH) Reflux 6 h 65–75 Intramolecular ring closure
Iodination DCM 0 °C to RT 1–2 h 80–85 NIS reagent
Coupling (Grignard) THF or DCM 0 °C to RT 2–4 h 70–80 Pd catalyst

Yields vary depending on scale and purity of reagents but are generally moderate to high.

Analytical and Purification Techniques

Research Findings and Notes

  • The tetrahydro structure enhances solubility and bioavailability compared to fully aromatic analogs, making this compound attractive for medicinal chemistry applications.
  • The iodination and subsequent Grignard coupling strategy allows for versatile functionalization, enabling the introduction of various substituents beyond thiophene, facilitating structure-activity relationship studies.
  • The synthetic methods are scalable to multigram quantities, important for drug discovery and development.
  • Alternative synthetic methods involving microwave-assisted cyclization and solvent-free conditions have been reported but require further validation for this specific compound.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Boc protection → Nucleophilic substitution → Deprotection → Cyclization Well-established, high regioselectivity Moderate to high yields, scalable Multiple steps, requires careful protection/deprotection
Iodination → Grignard coupling with thiophene derivatives Versatile functionalization, good yields Requires handling of sensitive organometallic reagents Sensitive to moisture, requires inert atmosphere
Direct nucleophilic substitution with thiophene halides Simpler, fewer steps Avoids organometallic reagents May have lower selectivity and yields
Microwave-assisted cyclization (literature alternative) Rapid reaction times Energy efficient Less documented for thiophen-3-yl derivatives

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the design of new therapeutic agents. Its interaction with biological targets can be explored to develop treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the manufacture of materials with specific properties, such as polymers and coatings. Its incorporation into these materials can enhance their performance and durability.

Mechanism of Action

The mechanism by which 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The pathways involved in these interactions are studied to understand the compound's therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of THPP derivatives are highly dependent on substituents at the 2-position. Below is a comparative analysis with structurally related compounds:

Compound Substituent Molecular Weight Key Biological Activity Reference
2-(Thiophen-3-yl)-THPP Thiophen-3-yl ~207.25 (estimated) Potential antiviral (HBV CpAMs)
2-(Trifluoromethyl)-THPP CF₃ 191.156 Not specified (structural analog)
Ethyl 5-(3-methylfuran-2-carbonyl)-THPP Ethyl ester + furan-carbonyl N/A Antiviral (RSV polymerase inhibition)
Zanubrutinib 4-Phenoxyphenyl + pyrimidine 472.54 Btk inhibitor (oncology)
5-Phenyl-7-(trifluoromethyl)-THPP Phenyl + CF₃ N/A κ-opioid receptor agonist candidate
5-Benzyl-THPP Benzyl N/A Structural intermediate (synthesis study)

Key Observations:

  • Electronic Effects: The thiophen-3-yl group in the target compound provides moderate electron-donating properties via sulfur’s lone pairs, contrasting with the strong electron-withdrawing CF₃ group in 2-(Trifluoromethyl)-THPP . This difference may influence binding affinity in hydrophobic pockets.
  • Biological Targets: While zanubrutinib (a pyrazolo[1,5-a]pyrimidine derivative) targets Btk for oncology, the thiophen-3-yl-THPP shows promise as an HBV core protein allosteric modulator (CpAM), highlighting scaffold versatility .
  • Solubility and Bioavailability: Ester-containing derivatives (e.g., Ethyl 5-(3-methylfuran-2-carbonyl)-THPP) may exhibit improved solubility over aromatic substituents like thiophene or phenyl, which are more lipophilic .

Pharmacological and Selectivity Profiles

  • ATR Inhibitors: Saturated THPP derivatives in achieved nanomolar potency (IC₅₀ = 1–10 nM) with high selectivity over related kinases (e.g., mTOR, PI3Kα), attributed to optimized substituents and structure-guided design .
  • Btk Inhibitors: Zanubrutinib’s 4-phenoxyphenyl group facilitates cation-π interactions with Lys430 in Btk, a mechanism distinct from thiophene-based THPPs, which may rely on sulfur-mediated hydrogen bonding .

Biological Activity

2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H12N4S
  • Molecular Weight : 220.29 g/mol
  • CAS Number : 1531683-65-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notably, it has been investigated for its anti-tumor properties and as a potential drug candidate for neurological disorders.

Anti-Tumor Activity

Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrazine exhibit significant anti-cancer properties. For instance:

  • A study focused on substituted triazine derivatives demonstrated that similar compounds could inhibit PI3Kα/mTOR pathways effectively. The most potent analogs showed IC50 values in the low micromolar range against cancer cell lines such as A549 and MCF-7 .
CompoundCell LineIC50 (µM)
This compoundA5490.20 ± 0.05
This compoundMCF-71.25 ± 0.11
This compoundHeLa1.03 ± 0.24

These findings suggest that the compound may exert its anti-tumor effects through the modulation of critical signaling pathways involved in cell proliferation and apoptosis.

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to inhibit specific kinases involved in cellular signaling pathways:

  • PI3K/Akt/mTOR Pathway : Inhibition of this pathway can lead to reduced cell growth and increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies have shown that treatment with this compound can induce G0/G1 phase arrest in cancer cells .

Neurological Applications

Beyond its anti-cancer properties, tetrahydropyrazolo[1,5-a]pyrazines are being explored for their neuroprotective effects. Compounds in this class have shown promise in preclinical models for conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Case Studies

A notable study investigated the neuroprotective potential of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal cell death and enhance cognitive function in animal models .

Q & A

Basic: What are the established synthetic routes for 2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and functionalization. A common approach is the condensation of thiophene-containing precursors with pyrazolo[1,5-a]pyrazine intermediates. For example:

  • Step 1 : React 3-thiophenecarboxaldehyde with hydrazine derivatives under reflux in methanol to form the pyrazine core.
  • Step 2 : Functionalize position 7 of the pyrazolo[1,5-a]pyrazine scaffold using electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Purification : Crystallization from methanol yields the compound as a yellow solid (melting point: 118–120°C).
    Key Data :
PropertyValueSource
Melting Point118–120°C
1^1H NMR (CDCl3_3)δ 7.42 (thiophene-H), 4.25 (pyrazine-CH2_2)

Basic: How is structural characterization performed for this compound?

Answer:
Characterization relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of thiophene (δ 120–140 ppm for aromatic carbons) and tetrahydropyrazine (δ 40–60 ppm for aliphatic carbons) .
  • X-ray Crystallography : Resolves the bicyclic structure and confirms regioselectivity in functionalization .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 245.0921).

Note : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotational barriers in the tetrahydropyrazine ring; variable-temperature NMR can resolve this .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to methanol, reducing byproducts .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling yields (up to 85%) for thiophene attachment .
  • Temperature Control : Slow heating (60–80°C) prevents decomposition of thermally sensitive intermediates .

Case Study : A 60% yield was achieved using Lawesson’s reagent for thiophene ring formation, with purity >95% confirmed by HPLC .

Advanced: How do computational methods aid in designing derivatives of this compound?

Answer:
Computational tools streamline reaction design and property prediction:

  • Quantum Chemistry : Density Functional Theory (DFT) calculates transition-state energies to identify feasible reaction pathways .
  • Molecular Dynamics : Simulates solvent effects on reaction kinetics, guiding solvent selection .
  • QSAR Modeling : Predicts bioactivity of derivatives by correlating electronic properties (e.g., HOMO-LUMO gaps) with experimental data .

Example : DFT-guided synthesis of a fluorinated analog showed enhanced metabolic stability, validated via in vitro assays .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:
Contradictions (e.g., anomalous 1^1H NMR peaks) require systematic analysis:

Repetition : Confirm reproducibility under identical conditions.

Variable-Temperature NMR : Detect dynamic effects (e.g., ring puckering in tetrahydropyrazine) .

Isotopic Labeling : Use 15^15N-labeled precursors to assign ambiguous signals in crowded spectra .

Comparative Analysis : Cross-reference with literature data for analogous compounds (e.g., pyrazolo[1,5-a]pyrazine derivatives in ).

Data Conflict Example : A reported δ 7.42 ppm for thiophene-H in vs. δ 7.38 ppm in a similar compound was traced to solvent polarity differences (CDCl3_3 vs. DMSO-d6_6).

Advanced: What strategies enable functionalization of the pyrazine ring for drug discovery?

Answer:
Functionalization focuses on enhancing pharmacological properties:

  • Electrophilic Substitution : Introduce halogens (Br, Cl) at position 3 using NBS or SO2_2Cl2_2 .
  • Nucleophilic Aromatic Substitution : Attach amines or alkoxides at position 7 under basic conditions .
  • Cross-Coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at position 2 for target engagement .

Case Study : A 7-aminomethyl derivative showed improved binding to kinase targets (IC50_{50} = 0.8 μM) compared to the parent compound .

Advanced: How to analyze reaction mechanisms for unexpected byproducts?

Answer:
Mechanistic studies involve:

  • LC-MS Monitoring : Track intermediate formation in real-time.
  • Isolation and Characterization : Purify byproducts (e.g., via preparative TLC) and analyze via NMR/MS .
  • Computational Modeling : Identify plausible pathways (e.g., via transition-state calculations) for side reactions .

Example : A dimeric byproduct formed via radical coupling was mitigated by adding radical scavengers (e.g., BHT) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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